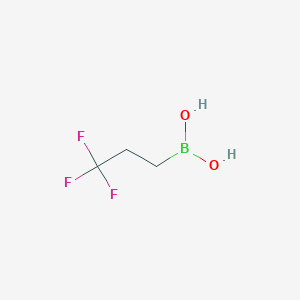

(3,3,3-Trifluoropropyl)boronic acid

Description

Properties

IUPAC Name |

3,3,3-trifluoropropylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BF3O2/c5-3(6,7)1-2-4(8)9/h8-9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWFGWPBMSKDOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501281856 | |

| Record name | Boronic acid, (3,3,3-trifluoropropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674-55-5 | |

| Record name | Boronic acid, (3,3,3-trifluoropropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=674-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, (3,3,3-trifluoropropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3,3,3-Trifluoropropyl)boronic acid: Properties, Applications, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(3,3,3-Trifluoropropyl)boronic acid, a fluorinated alkylboronic acid, is an emerging building block in synthetic chemistry with significant potential in drug discovery and materials science. The incorporation of the trifluoromethyl group can impart unique properties to molecules, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, making this reagent a valuable tool for medicinal chemists. This guide provides a comprehensive overview of the known physicochemical properties, reactivity, and handling of this compound, along with insights into experimental protocols for its use and characterization. While specific experimental data for this particular molecule is limited in publicly available literature, this guide synthesizes information from supplier data, general knowledge of boronic acids, and data from analogous compounds to provide a practical resource for researchers.

Physicochemical Properties

The physicochemical properties of a molecule are critical to its application in synthesis and drug development, influencing its solubility, reactivity, and pharmacokinetic profile.

General Properties

A summary of the key identifying and general properties of this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 674-55-5 | |

| Molecular Formula | C₃H₆BF₃O₂ | |

| Molecular Weight | 141.88 g/mol | |

| Physical Form | White solid | |

| Purity | Typically ≥95% | |

| LogP | 1.036 |

Structural and Electronic Properties

This compound possesses a trivalent boron atom with a vacant p-orbital, rendering it a Lewis acid.[1] This Lewis acidity is fundamental to its reactivity, particularly in the formation of boronate complexes. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the acidity of the boronic acid.

Boronic acids are known to exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, especially in the solid state or in non-polar, aprotic solvents.[2] This equilibrium is an important consideration for characterization and reactivity.

Caption: Equilibrium between this compound and its boroxine trimer.

Solubility and Stability

-

Stability and Handling : this compound should be handled with care. It is advisable to work under a hood and avoid inhalation of the substance.[4] The compound is moisture-sensitive and should be stored under an inert atmosphere, such as nitrogen, in a tightly sealed container in a cool, dry place.[4][5] Boronic acids can be susceptible to protodeboronation (cleavage of the C-B bond) and oxidation.[6]

Reactivity and Applications

The primary utility of this compound lies in its role as a building block in organic synthesis, particularly in cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

Boronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] this compound can be coupled with aryl, heteroaryl, or vinyl halides/triflates to introduce the 3,3,3-trifluoropropyl group into a target molecule. This is a powerful strategy for the synthesis of novel drug candidates and functional materials.

Caption: General scheme of Suzuki-Miyaura coupling with this compound.

Lewis Acidity and Boronate Ester Formation

As a Lewis acid, this compound can react with diols, such as pinacol, to form more stable and often more easily handled boronate esters. These esters can also participate in cross-coupling reactions and offer advantages in terms of purification and stability.

Experimental Protocols

General Handling and Storage Protocol

-

Receipt and Storage : Upon receipt, store the container of this compound in a desiccator or a dry box at 0-8 °C.

-

Dispensing : For use, allow the container to warm to room temperature before opening to prevent moisture condensation. Handle the solid in a glove box or under a stream of inert gas (nitrogen or argon).

-

Solution Preparation : Prepare solutions in anhydrous solvents.

Synthesis of this compound

A common method for the synthesis of alkylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis.

Caption: Synthetic pathway for this compound.

Step-by-Step Protocol:

-

Grignard Reagent Formation : In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 3,3,3-trifluoropropyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. Maintain a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.

-

Boration : Cool the Grignard solution in an ice bath. Add a solution of triisopropyl borate in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

-

Hydrolysis : After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Cool the reaction mixture in an ice bath and slowly add aqueous hydrochloric acid to hydrolyze the boronate ester.

-

Workup and Purification : Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[3]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of boronic acids.

-

¹H NMR : The proton NMR spectrum is expected to show two methylene groups. The methylene group adjacent to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms, and the methylene group adjacent to the boron atom will likely be a triplet.

-

¹³C NMR : The carbon NMR spectrum will show signals for the two methylene carbons and the trifluoromethyl carbon. The carbon of the CF₃ group will appear as a quartet due to one-bond C-F coupling. The carbon adjacent to the boron atom may be broad or unobserved due to quadrupolar relaxation of the boron nucleus.[4]

-

¹¹B NMR : The ¹¹B NMR spectrum is characteristic for tricoordinate boronic acids and is expected to show a broad singlet in the range of δ 28-33 ppm.[7]

-

¹⁹F NMR : The ¹⁹F NMR spectrum should exhibit a triplet for the trifluoromethyl group due to coupling with the adjacent methylene protons.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | ~2.2-2.6 (CH₂CF₃) | q | ~10-12 |

| ~0.8-1.2 (CH₂B) | t | ~7-8 | |

| ¹³C | ~125 (CF₃) | q | ¹JCF ~270-280 |

| ~30-35 (CH₂CF₃) | q | ²JCF ~25-30 | |

| ~15-20 (CH₂B) | t | ||

| ¹¹B | ~30 | br s | |

| ¹⁹F | ~-65 to -70 | t | ³JFH ~10-12 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for the analysis of boronic acids. The mass spectrum may show the protonated molecule [M+H]⁺ or adducts with solvent molecules. Fragmentation may involve the loss of water or the trifluoropropyl group.

Conclusion

This compound is a valuable synthetic intermediate with promising applications in medicinal chemistry and materials science. Its utility stems from the unique properties conferred by the trifluoromethyl group. While detailed experimental data for this specific compound is not extensively documented, this guide provides a solid foundation for its handling, use, and characterization based on the established chemistry of boronic acids and related fluorinated compounds. Further research into the precise physicochemical properties and reactivity of this compound will undoubtedly expand its application in innovative chemical synthesis.

References

-

Ishihara, K.; Ohara, S.; Yamamoto, H. (3,4,5-Trifluorophenyl)boronic acid. Org. Synth.2002 , 79, 176. [Link]

-

San Diego State University. 11B NMR Chemical Shifts. [Link]

-

Wikipedia. Boronic acid. [Link]

-

Adamczyk-Woźniak, A. et al. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules2021 , 26(7), 2053. [Link]

-

The Royal Society of Chemistry. Supplementary Material. [Link]

-

Wuts, P. G. M. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In Boronic Acids; Hall, D. G., Ed.; Wiley-VCH: Weinheim, Germany, 2005; pp 1-99. [Link]

-

University of Strathclyde. pKa measurement. [Link]

-

Kheirjou, S.; Abedin, A.; Fattahi, A. Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study. Comput. Theor. Chem.2012 , 1000, 86-93. [Link]

-

University of Ottawa. Boron NMR. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). [Link]

-

PubChem. Boron trifluoride. [Link]

-

Lab Alley. How to Store Boric Acid. [Link]

-

Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. [Link]

-

Rodrigues, M. O. et al. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magn. Reson. Chem.2008 , 46(11), 1087-1091. [Link]

-

Gabbaï, F. P. et al. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. J. Phys. Chem. A2010 , 114(11), 4049-4061. [Link]

-

The Royal Society of Chemistry. Efficient Strategy of 2D 11B-11B Solid-State NMR Spectroscopy for Monitoring Covalent Self-Assembly of Boronic Acid-Derived Comp. [Link]

-

The Royal Society of Chemistry. Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. [Link]

-

MDPI. On the Computational Determination of the pKa of Some Arylboronic Acids. [Link]

-

MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

-

Chemistry LibreTexts. X-ray Crystallography. [Link]

-

ResearchGate. Experimental and theoretical, 1 H and 13 C NMR isotropic chemical.... [Link]

-

NIH. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. [Link]

-

University of Muenster. Protein Crystallography. [Link]

-

NIH. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. [Link]

-

ResearchGate. pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents.. [Link]

-

The Royal Society of Chemistry. Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K3PO4. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Characterization of (3,3,3-Trifluoropropyl)boronic acid

Abstract

(3,3,3-Trifluoropropyl)boronic acid is a vital building block in synthetic chemistry, valued for its unique electronic properties imparted by the trifluoromethyl group. As with any reagent, unambiguous structural confirmation is paramount for its effective use in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary analytical tool for this purpose. This comprehensive guide provides a detailed exploration of the ¹H and ¹⁹F NMR characterization of this compound. We delve into the theoretical underpinnings of the expected spectra, practical considerations for sample preparation and data acquisition, and a systematic approach to spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who utilize fluorinated organoboron compounds.

Introduction: The Significance of Fluorinated Boronic Acids

Organoboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The incorporation of fluorine atoms into these molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of lipophilicity, metabolic stability, and binding affinity, making it a highly sought-after moiety in pharmaceutical and agrochemical development.[1]

The this compound motif combines the synthetic versatility of a boronic acid with the potent electronic influence of a terminal CF₃ group. Accurate and thorough characterization is therefore not just a quality control measure, but a critical step in understanding the reagent's behavior and ensuring the success of subsequent synthetic transformations. ¹H and ¹⁹F NMR spectroscopy, used in concert, provide a definitive analytical fingerprint of this molecule.

Molecular Structure and NMR Environments

A logical approach to NMR spectral interpretation begins with an analysis of the molecule's structure to identify unique nuclear environments.

Figure 1. Molecular structure of this compound showing distinct NMR environments.

As illustrated in Figure 1, the molecule possesses four distinct environments relevant to ¹H and ¹⁹F NMR:

-

Environment A (¹⁹F): Three magnetically equivalent fluorine atoms of the trifluoromethyl (CF₃) group.

-

Environment B (¹H): Two equivalent protons on the methylene (CH₂) group adjacent to the CF₃ group (C2).

-

Environment C (¹H): Two equivalent protons on the methylene (CH₂) group adjacent to the boron atom (C3).

-

Environment D (¹H): Two exchangeable protons of the boronic acid B(OH)₂ group.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.

Expected Chemical Shifts and Multiplicities

-

Methylene Protons (Environment B, -CF₃C H₂-): These protons are adjacent to the highly electronegative CF₃ group, which withdraws electron density and "deshields" them, causing their signal to appear downfield. Furthermore, these two protons will be spin-coupled to the three equivalent fluorine atoms on the adjacent carbon. According to the n+1 rule, this results in a quartet (3+1=4). The coupling constant for this three-bond H-F interaction (³JHF) is typically in the range of 8-12 Hz.

-

Methylene Protons (Environment C, -C H₂-B(OH)₂): These protons are adjacent to the boronic acid moiety. They are coupled to the two protons of Environment B. This three-bond H-H coupling (³JHH) will split the signal into a triplet (2+1=3). The signal is expected to be significantly upfield compared to Environment B, as the boron atom is less electron-withdrawing than the CF₃ group.

-

Boronic Acid Protons (Environment D, -B(O H** )₂):** The chemical shift of these protons is highly variable and depends strongly on concentration, solvent, temperature, and water content. They readily exchange with other labile protons (like trace water in the solvent), which often leads to a broad singlet. In some cases, especially in aprotic, dry solvents, the signal may be sharper. In protic solvents like D₂O or Methanol-d₄, the signal will exchange with the solvent's deuterium and become invisible.[2]

Causality in Experimental Choices: Solvent Selection

The choice of deuterated solvent is a critical experimental parameter that is often overlooked. For boronic acids, this choice has significant consequences.

-

Aprotic Non-coordinating Solvents (e.g., CDCl₃): In these solvents, boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[2] This oligomerization results in complex, often unintelligible spectra, as multiple species exist in equilibrium. While rigorous drying can sometimes favor the boroxine, it complicates straightforward analysis of the monomeric acid.

-

Aprotic Coordinating Solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents can coordinate with the empty p-orbital of the boron atom. This interaction helps to break up the boroxine trimers and stabilize the monomeric boronic acid, leading to cleaner, more interpretable spectra. DMSO-d₆ is often an excellent choice due to its high polarity and ability to dissolve boronic acids effectively.

-

Protic Solvents (e.g., D₂O, Methanol-d₄): These solvents are also effective at preventing boroxine formation. However, they will cause the rapid exchange and disappearance of the B(OH)₂ proton signal.[2] D₂O is particularly useful if the focus is solely on the alkyl chain signals.

Recommendation: For a comprehensive analysis, DMSO-d₆ is the preferred solvent as it promotes the monomeric form while still allowing for the potential observation of the B(OH)₂ protons.

¹⁹F NMR Spectral Analysis: The Fluorine Fingerprint

¹⁹F NMR is an exceptionally powerful technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[3][4] This results in high sensitivity and spectra that are often simpler to interpret than their ¹H counterparts.

Expected Chemical Shift and Multiplicity

-

Trifluoromethyl Fluorines (Environment A, -CF₃ CH₂-): The three fluorine atoms are chemically and magnetically equivalent, meaning they will produce a single resonance in the ¹⁹F NMR spectrum. This signal is expected to appear in the typical range for an aliphatic CF₃ group, approximately -60 to -70 ppm relative to CFCl₃.[3]

-

The signal will be split by the two adjacent protons of Environment B. This three-bond F-H coupling (³JFH) will result in a triplet (2+1=3). It is a fundamental principle of spin-spin coupling that JHF = JFH. Therefore, the coupling constant observed in the ¹⁹F spectrum will be identical to that observed in the ¹H spectrum for the Environment B quartet. This provides a valuable internal validation of the spectral assignment.

Data Summary and Interpretation

The expected NMR data provides a clear roadmap for confirming the structure of this compound.

Table 1: Expected ¹H NMR Data for this compound

| Environment Label | Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| B | -CF₃CH₂ - | 2.0 - 2.5 | Quartet (q) | ³JHF ≈ 10 Hz |

| C | -CH₂ -B(OH)₂ | 0.8 - 1.2 | Triplet (t) | ³JHH ≈ 7-8 Hz |

| D | -B(OH )₂ | 4.0 - 8.0 (variable) | Broad Singlet (br s) | N/A |

Chemical shifts are estimates and can vary with solvent and concentration.

Table 2: Expected ¹⁹F NMR Data for this compound

| Environment Label | Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| A | -CF₃ CH₂- | -65 to -70 | Triplet (t) | ³JFH ≈ 10 Hz |

Chemical shifts are referenced to CFCl₃ at 0.0 ppm.

Experimental Protocols

Adherence to a validated protocol is essential for obtaining high-quality, reproducible NMR data.

Figure 2. Standard workflow for NMR characterization.

Protocol: Sample Preparation

-

Material Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry glass vial.

-

Solvent Addition: Using a calibrated pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.[5]

-

Dissolution: Cap the vial and vortex or briefly sonicate to ensure the sample is fully dissolved. A clear, particulate-free solution should be obtained.

-

Transfer: Transfer the solution into a clean, dry 5 mm NMR tube. For boronic acids, using a quartz NMR tube can be advantageous to avoid a broad background signal from borosilicate glass, especially if ¹¹B NMR is also being performed.[6]

Protocol: ¹H NMR Acquisition (300-500 MHz Spectrometer)

-

Setup: Insert the sample, lock on the deuterium signal of the solvent, and perform standard tuning and shimming procedures to optimize magnetic field homogeneity.

-

Referencing: Chemical shifts should be referenced to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[7]

-

Acquisition Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

Protocol: ¹⁹F NMR Acquisition

-

Setup: After acquiring the ¹H spectrum, switch the probe to the ¹⁹F channel. Tuning and shimming may need minor adjustments.

-

Referencing: ¹⁹F chemical shifts are typically referenced externally to a sealed standard of CFCl₃ (Trichlorofluoromethane) at 0.0 ppm.[8]

-

Acquisition Parameters:

-

Decoupling: For a standard spectrum, acquire with proton decoupling turned OFF to observe the H-F coupling. A proton-decoupled spectrum can be acquired for confirmation, which would show the triplet collapsing into a singlet.

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64 scans.

-

Conclusion

The dual-pronged approach of ¹H and ¹⁹F NMR spectroscopy provides an unambiguous and data-rich characterization of this compound. The ¹H spectrum elucidates the propyl backbone, while the ¹⁹F spectrum confirms the integrity of the trifluoromethyl group. The characteristic multiplicities—a quartet and triplet in the ¹H spectrum and a triplet in the ¹⁹F spectrum—arise from predictable ³JHF and ³JHH spin-spin coupling, serving as a self-validating system for structural confirmation. By understanding the theoretical basis of these spectra and adhering to rigorous experimental protocols, particularly regarding solvent selection, researchers can confidently verify the identity and purity of this important synthetic building block.

References

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

-

National Institutes of Health (NIH). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

Scribd. Fluorine NMR: Analyzing F-19 Compounds. [Link]

-

PubMed. Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings. [Link]

-

American Chemical Society Publications. NMR parameters of the individual fluorines of the trifluoromethyl group. [Link]

-

San Diego State University. 11B NMR Chemical Shifts. [Link]

-

American Chemical Society Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

-

American Chemical Society Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

-

Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

-

University of Houston. Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

American Chemical Society Publications. Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. [Link]

-

Royal Society of Chemistry. Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. [Link]

-

American Chemical Society Publications. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. [Link]

-

PubMed Central. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

-

National Institutes of Health (NIH). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. [Link]

-

Royal Society of Chemistry. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]

-

Purdue University. An Assignment of the Hydrogen-1 Magnetic Resonance Spectrum of Decaborane at 220 MHz. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

University of Houston. ¹H NMR: Intermediate Level, Spectrum 19. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

Slideshare. 19 f chemical shifts and coupling constants. [Link]

-

Royal Society of Chemistry. ¹H NMR spectrum of Compound 32 - Supporting Information. [Link]

-

American Chemical Society Publications. NMR of boron compounds. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection. [Link]

-

PubMed Central. ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. [Link]

Sources

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. rsc.org [rsc.org]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

An In-depth Technical Guide to (3,3,3-Trifluoropropyl)boronic acid (CAS 674-55-5) and an Exploration of 3,5-Diamino-2,6-dimethylbenzonitrile

An Important Note on Chemical Identification: Initial analysis of the topic revealed a discrepancy. The provided CAS number, 674-55-5, unequivocally corresponds to (3,3,3-Trifluoropropyl)boronic acid . The compound name "3,5-Diamino-2,6-dimethylbenzonitrile" does not correspond to this CAS number, and a definitive CAS number for this specific structure was not readily identified in public databases. This guide will therefore address both chemical entities in separate, detailed sections to provide comprehensive information and clarity for the research community.

Part 1: this compound (CAS 674-55-5): A Versatile Building Block in Modern Organic Synthesis

This compound is a fluorinated organoboron compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its trifluoropropyl moiety imparts unique electronic properties and can enhance the metabolic stability and bioavailability of parent molecules, making it a valuable building block in drug discovery.[1]

Core Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 674-55-5 | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₃H₆BF₃O₂ | [3] |

| Molecular Weight | 141.89 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | 0-8 °C | [1] |

| InChI Key | WWWFGWPBMSKDOH-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | OB(O)CCC(F)(F)F | [2] |

Synthesis and Mechanistic Insights

While specific, detailed synthesis procedures for this compound are proprietary to manufacturers, the general synthesis of alkylboronic acids can be achieved through several established methods. One common approach is the hydroboration of a corresponding alkene, in this case, 3,3,3-trifluoropropene, followed by hydrolysis. Alternatively, the reaction of a Grignard reagent with a trialkyl borate is a widely used method.[4]

The trifluoropropyl group is relatively stable, and the C-B bond is amenable to a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Applications in Drug Development and Organic Synthesis

The primary application of this compound in drug development is its use as a reactant in the Suzuki-Miyaura cross-coupling reaction .[5] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex biaryl and alkyl-aryl structures that are common motifs in pharmacologically active molecules.[1][5]

The incorporation of the trifluoropropyl group can confer several advantageous properties to a drug candidate, including:

-

Increased Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolic oxidation.

-

Enhanced Lipophilicity: The trifluoromethyl group can increase the molecule's ability to cross cell membranes.

-

Modulation of pKa: The electron-withdrawing nature of the CF₃ group can influence the acidity or basicity of nearby functional groups, affecting drug-receptor interactions.

Boronic acids, in general, are a class of compounds with a growing number of FDA-approved drugs, highlighting their importance in medicinal chemistry.[6][7]

The following is a representative, step-by-step protocol for a Suzuki-Miyaura coupling reaction involving an aryl halide and a generic boronic acid, such as this compound.

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., a mixture of toluene and water, 10 mL)

-

Reaction vessel (e.g., a round-bottom flask)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

-

Purge the vessel with an inert gas for 5-10 minutes.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired coupled product.

Causality Behind Experimental Choices:

-

The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

-

A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[8]

-

A mixed solvent system, often including water, is used to dissolve both the organic reactants and the inorganic base.

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory environment. Based on available safety data, the following precautions should be observed:

-

Hazard Statements: May cause skin, eye, and respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[4]

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents. It is noted to be moisture-sensitive.[9]

Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this compound.

Reputable Suppliers

This compound is available from a number of reputable chemical suppliers, including:

Part 2: 3,5-Diamino-2,6-dimethylbenzonitrile: A Promising but Under-Characterized Synthetic Intermediate

As previously noted, a definitive CAS number for 3,5-Diamino-2,6-dimethylbenzonitrile was not found during the literature search. This suggests that it may be a novel or less-common compound, potentially requiring custom synthesis. However, the structural features of this molecule—a benzonitrile core with two amino groups and two methyl groups—indicate its potential as a versatile building block in various areas of chemical synthesis.

Potential Applications

The unique arrangement of functional groups in 3,5-Diamino-2,6-dimethylbenzonitrile makes it an intriguing candidate for several applications:

-

Dye Synthesis: The two primary amine groups can be diazotized and coupled with other aromatic compounds to create novel azo dyes. The push-pull electronic nature of the amino and nitrile groups could also be exploited for the development of fluorescent dyes.[14]

-

High-Performance Polymers: Aromatic diamines are key monomers in the synthesis of polyimides and other high-performance polymers known for their thermal stability and mechanical strength.[15]

-

Medicinal Chemistry: The diaminopyrimidine scaffold, which could potentially be synthesized from this compound, is a common core in many kinase inhibitors, including Janus kinase (JAK) inhibitors used in the treatment of inflammatory diseases.[13]

Hypothetical Experimental Protocols

While peer-reviewed protocols for this specific molecule are scarce, established chemical principles allow for the design of logical synthetic pathways.

This protocol is a hypothetical adaptation of standard azo dye synthesis procedures.[14]

-

Dissolve 3,5-Diamino-2,6-dimethylbenzonitrile in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite to form the diazonium salt.

-

In a separate vessel, prepare a solution of a coupling agent (e.g., 2-naphthol) in aqueous sodium hydroxide.

-

Slowly add the cold diazonium salt solution to the coupling agent solution, maintaining a low temperature.

-

The azo dye will precipitate and can be collected by filtration, washed, and dried.

This protocol is based on a general two-step polycondensation reaction.[15]

-

Poly(amic acid) Synthesis: Dissolve 3,5-Diamino-2,6-dimethylbenzonitrile in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide) under an inert atmosphere. Slowly add an equimolar amount of a dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride) and stir at room temperature for 24 hours.

-

Chemical Imidization: To the resulting viscous poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine). Heat the mixture to effect cyclodehydration to the polyimide.

-

Precipitation and Purification: Pour the polymer solution into a non-solvent (e.g., methanol) to precipitate the polyimide. The solid polymer can then be collected, washed, and dried.

Caption: Potential synthetic pathways for 3,5-Diamino-2,6-dimethylbenzonitrile.

Suppliers

Given the lack of a specific CAS number, suppliers for 3,5-Diamino-2,6-dimethylbenzonitrile are not readily found in major chemical catalogs. Researchers interested in this compound would likely need to pursue custom synthesis from a specialized chemical manufacturing organization.

References

- This compound - Fluorochem. [URL: https://www.fluorochem.co.uk/product/f720201]

- 3,3,3-Trifluoropropyl-1-boronic acid | 674-55-5 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/674555]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC295670050&productDescription=BORON+TRIFLUORIDE%2C+14%25+SOLN.+IN+METHANOL%2C+ACROSEAL&vendorId=VN00032119&countryCode=US&language=en]

- This compound (Cas 674-55-5) – Parchem. [URL: https://www.parchem.com/chemical-supplier-distributor/(3,3,3-Trifluoropropyl)boronic-acid-0674-55-5.aspx]

- Application Notes and Protocols: 3,5-Diamino-4-methylbenzonitrile in the Development of Novel Dyes - Benchchem. [URL: https://www.benchchem.com/application-notes/3-5-diamino-4-methylbenzonitrile-in-the-development-of-novel-dyes]

- 674-55-5|this compound|BLD Pharm. [URL: https://www.bldpharm.com/products/674-55-5.html]

- Shanghai Yanyibao Pharmaceutical Technology Co., Ltd. @ ChemBuyersGuide.com, Inc. [URL: https://www.chembuyersguide.com/s-Shanghai-Yanyibao-Pharmaceutical-Technology-Co-Ltd-p3.html]

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - MDPI. [URL: https://www.mdpi.com/1420-3049/26/22/6829]

- (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v79p0214]

- Application Notes and Protocols for 3,5-Diamino-4-methylbenzonitrile in Organic Synthesis - Benchchem. [URL: https://www.benchchem.com/application-notes/3-5-diamino-4-methylbenzonitrile-in-organic-synthesis]

- Aldrich 434280 - • SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/sds/aldrich/434280]

- 2,6-dimethylbenzonitrile. [URL: https://www.chembk.com/en/chem/2,6-dimethylbenzonitrile]

- Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids. [URL: https://www.chemsrc.com/en/blog/suzuki-coupling-a-cornerstone-reaction-enabled-by-boronic-acids-49.html]

- CAS 6575-13-9: 2,6-Dimethylbenzonitrile | CymitQuimica. [URL: https://www.cymitquimica.com/cas/6575-13-9]

- A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Design and discovery of boronic acid drugs - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32045749/]

- 14594-25-3,Ethyl 5-Bromo-4-oxopentanoate-AccelaChem|AccelaChemBio. [URL: https://www.accelachem.com/goods-14594-25-3.html]

- Synthesis of 2,6-dimethylbenzonitrile - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-6-dimethylbenzonitrile]

- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [URL: https://www.drugdiscoverytrends.com/novel-synthesis-technique-produces-boronic-acid-based-drugs/]

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [URL: https://www.mdpi.com/1420-3049/25/16/3585]

- Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction - ResearchGate. [URL: https://www.researchgate.

- Exploring 3,5-Dimethylbenzonitrile: Properties, Applications, and Suppliers. [URL: https://www.chemsrc.

- 22445-42-7 | 3,5-Dimethylbenzonitrile - ChemScene. [URL: https://www.chemscene.com/products/3,5-Dimethylbenzonitrile-22445-42-7.html]

- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [URL: https://www.researchgate.

- Transition-Metal-Free C-C Bond Forming Reactions of Aryl, Alkenyl and Alkynylboronic acids and Their Derivatives - The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cs/c4cs00114d]

- Suzuki Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- SAFETY DATA SHEET - Airgas. [URL: https://www.airgas.com/sds/001009]

- Improved method for the conversion of pinacolboronic esters into trifluoroborate salts - University of Bristol. [URL: https://www.chm.bris.ac.

- Technical Support Center: Synthesis of 2-Amino-4,6-dimethylbenzonitrile - Benchchem. [URL: https://www.benchchem.com/technical-support/synthesis-of-2-amino-4-6-dimethylbenzonitrile]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/68240]

- Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. [URL: https://www.mdpi.com/1420-3049/25/16/3585]

- Step-by-step protocol for 3,5-Diamino-4-methylbenzonitrile polymerization - Benchchem. [URL: https://www.benchchem.

- 2,3,6-Trifluorophenylboronic acid | C6H4BF3O2 | CID 4160615 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4160615]

- A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3710609/]

- Synthesis of biologically active boron-containing compounds - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4017772/]

- Recording NMR spectra for aryl boronic acids - overcoming oligomerization : r/chemistry. [URL: https://www.reddit.com/r/chemistry/comments/7ei18c/recording_nmr_spectra_for_aryl_boronic_acids/]

- MULTI-COMPONENT REACTION SYNTHESIS OF 1,6-DIAMINO-2-OXO- 1,2,3,4-TETRAHYDROPYRIDINE-3,5-DICARBONITRILES USING ULTRASONICATION AN - Chemistry Journal of Moldova. [URL: https://ibn.idsi.md/sites/default/files/imag_file/10.19261_cjm.2019.630.pdf]

- Boronic-acid-derived covalent organic frameworks: from synthesis to applications - New Journal of Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d0nj06208k]

- Which boronic acids are used most frequently for synthesis of bioactive molecules. [URL: https://www.researchgate.net/publication/339474706_Which_boronic_acids_are_used_most_frequently_for_synthesis_of_bioactive_molecules]

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8066060/]

- Boron trifluoride - SAFETY DATA SHEET. [URL: https://www.fishersci.com/store/msds?partNumber=AC295670050&productDescription=BORON+TRIFLUORIDE%2C+14%25+SOLN.+IN+METHANOL%2C+ACROSEAL&vendorId=VN00032119&countryCode=US&language=en]

- Multi-component Reaction Synthesis of 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitriles Using Ultrasonication and Dmap as Catalyst - ResearchGate. [URL: https://www.researchgate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. rsc.org [rsc.org]

- 3. fishersci.com [fishersci.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. nbinno.com [nbinno.com]

- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

(3,3,3-Trifluoropropyl)boronic acid: A Guide to Chemical Stability and Optimized Storage Conditions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3,3,3-Trifluoropropyl)boronic acid is a valuable building block in medicinal chemistry and drug discovery, prized for its utility in forming stable, fluorine-containing motifs. However, like many organoboronic acids, its chemical integrity is susceptible to environmental factors, which can compromise experimental reproducibility and the quality of synthesized materials. This guide provides an in-depth analysis of the stability profile of this compound, grounded in the fundamental chemistry of boronic acid degradation. We will elucidate the primary degradation pathways and offer field-proven protocols for storage, handling, and purity assessment to ensure its optimal performance in research and development settings.

The Duality of Boronic Acids: Reactivity vs. Instability

Organoboronic acids are indispensable reagents in modern synthetic chemistry, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Their appeal lies in their general stability, functional group tolerance, and relatively low toxicity.[1] However, the Lewis acidic nature of the boron atom, which is key to its reactivity, also renders it susceptible to several degradation pathways. Understanding these mechanisms is paramount to preserving the integrity of any boronic acid, including this compound.

The three primary modes of decomposition for boronic acids are:

-

Oxidative Degradation: This is often the most significant pathway for decomposition, where the carbon-boron bond is cleaved in the presence of oxygen or other oxidants to yield an alcohol (in this case, 3,3,3-trifluoropropanol). This process can be accelerated by exposure to air and certain metal ions.[2]

-

Protodeboronation: This pathway involves the cleavage of the C-B bond by a proton source, replacing the boronic acid moiety with a hydrogen atom. It is a known decomposition route for many organoboronic acids, particularly in polar protic media or under acidic or basic conditions.[3]

-

Anhydride Formation (Trimerization): Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines. While this process is reversible upon the addition of water, it alters the compound's molecular weight and stoichiometry, which can lead to inaccuracies in weighing and reaction setup.

The electron-withdrawing nature of the trifluoropropyl group in the target molecule is expected to influence these pathways. Specifically, it can enhance the stability against oxidation compared to electron-rich boronic acids, a principle that has been explored to create more robust boronic acids for biological applications.[4]

Key Factors Influencing the Stability of this compound

The longevity and purity of this compound are directly impacted by its immediate environment. Control over the following factors is critical for its preservation.

-

Moisture: Water is a key antagonist. It can facilitate protodeboronation and promote the hydrolysis of boroxine anhydrides back to the monomeric acid, creating a dynamic and potentially impure mixture. Safety Data Sheets for related compounds consistently recommend storage in a dry place and in tightly sealed containers.[5][6][7]

-

Atmospheric Oxygen: As the primary driver of oxidative degradation, oxygen exposure should be minimized. While the compound may exhibit moderate stability in air for short periods, long-term storage requires an inert atmosphere.

-

Temperature: Elevated temperatures accelerate all chemical degradation pathways. While some robust boronic acids are stable at ambient temperature[5], more sensitive compounds require refrigeration or freezing. For long-term storage, lower temperatures are always preferable.

-

Light: Photochemical degradation can be a concern for many organic reagents. Storing the material in amber or opaque containers is a prudent measure to prevent light-induced decomposition.

-

pH: Both strongly acidic and basic conditions can accelerate the rate of protodeboronation.[2] Therefore, exposure to acidic or basic vapors and solutions should be avoided during storage.

Recommended Storage and Handling Protocols

To ensure the highest purity and reactivity, we recommend a two-tiered approach to the storage of this compound. The choice of protocol depends on the anticipated duration of storage and the sensitivity of the intended application.

Standard Laboratory Storage (Short-Term, < 6 months)

This protocol is suitable for working stock that is accessed frequently.

-

Container: Store in the original supplier's vial or a tightly sealed amber glass vial with a PTFE-lined cap.

-

Atmosphere: After dispensing, flush the vial headspace with an inert gas (e.g., argon or dry nitrogen) before sealing.

-

Location: Place the vial inside a desiccator cabinet at ambient room temperature (15–25°C). The desiccator provides a crucial secondary barrier against ambient moisture.

-

Segregation: Store away from strong oxidizing agents, acids, and bases.[8]

Long-Term Archival Storage (High-Integrity, > 6 months)

This protocol is designed to maximize the shelf-life of the compound for use as an analytical standard or for critical, late-stage synthetic steps.

-

Aliquotting: Upon receipt, divide the bulk material into smaller, single-use aliquots in separate vials. This minimizes the impact of repeated warming cycles and atmospheric exposure on the entire batch.

-

Container: Use amber glass vials with screw caps containing robust PTFE septa.

-

Inerting: Work within a glovebox or use a Schlenk line to handle the material under a positive pressure of inert gas. Seal the vials tightly under this atmosphere.

-

Sealing: For ultimate protection, wrap the cap and vial neck junction with Parafilm® or a similar laboratory film as a final seal against moisture and air ingress.

-

Temperature: Store the sealed vials in a freezer at -20°C .

-

Location: Place the vials in a clearly labeled, sealed secondary container within the freezer to prevent cross-contamination and physical damage.

Data Summary: Storage Conditions

| Parameter | Standard Storage (Short-Term) | Archival Storage (Long-Term) | Rationale |

| Temperature | 15–25°C (Ambient) | -20°C | Reduces the rate of all degradation pathways. |

| Atmosphere | Headspace flushed with inert gas | Packaged under inert gas | Minimizes oxidative degradation and hydrolysis. |

| Humidity | Low (in desiccator) | Minimal (sealed vial) | Prevents hydrolysis and protodeboronation. |

| Light | Protected (Amber vial) | Protected (Amber vial, in freezer) | Prevents potential photochemical degradation. |

| Container | Tightly sealed amber glass vial | Sealed, aliquoted amber glass vials | Prevents contamination and degradation from repeated access. |

Assessing Compound Integrity: A Self-Validating Workflow

Regularly verifying the purity of this compound is crucial. We recommend a simple workflow to monitor its stability over time, particularly for batches stored for extended periods.

Experimental Protocol: Purity Assessment by ¹H and ¹⁹F NMR

Objective: To qualitatively and semi-quantitatively assess the purity of this compound and detect the formation of key degradation products.

Methodology:

-

Sample Preparation: Under a dry atmosphere (if possible), accurately weigh approximately 5-10 mg of the boronic acid into an NMR tube.

-

Solvent Selection: Add ~0.6 mL of a dry, aprotic deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the boronic acid and its potential boroxine anhydride.

-

Internal Standard (Optional): For quantitative analysis (qNMR), add a known amount of a stable internal standard with a singlet peak that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).

-

Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a ¹⁹F NMR spectrum.

-

Analysis:

-

In the ¹H NMR: Look for the characteristic peaks of the propyl chain. The appearance of new, broad peaks in the hydroxyl region may indicate water or the formation of 3,3,3-trifluoropropanol (the oxidation product). The absence of the boronic acid signals and the appearance of signals for 1,1,1-trifluoropropane would indicate protodeboronation.

-

In the ¹⁹F NMR: The trifluoromethyl group provides a sharp, clear signal (typically a triplet). The appearance of additional signals in the ¹⁹F spectrum is a highly sensitive indicator of degradation product formation.

-

Visualization of Degradation Pathways

The primary degradation mechanisms can be visualized to better understand the chemical transformations leading to impurities.

Caption: Key degradation routes for this compound.

Workflow for Stability Assessment

Caption: A systematic workflow for the quality control of boronic acid reagents.

Conclusion

While this compound is a powerful synthetic tool, its utility is intrinsically linked to its chemical purity. Degradation via oxidation, protodeboronation, and dehydration can introduce significant impurities, leading to failed reactions, difficult purifications, and unreliable results. The electron-withdrawing trifluoropropyl group likely confers a degree of stability greater than that of simple alkylboronic acids; however, rigorous adherence to proper storage and handling protocols remains the best practice. By implementing the tiered storage strategies and routine analytical verification outlined in this guide, researchers can ensure the long-term integrity of this valuable reagent, thereby enhancing the reliability and success of their scientific endeavors.

References

-

Linde Gas GmbH. (2015). SAFETY DATA SHEET Boron trifluoride. [Link]

-

New Jersey Department of Health. (n.d.). Boron Trifluoride - Hazardous Substance Fact Sheet. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Boron trifluoride tetrahydrofuran complex. [Link]

-

Versum Materials. (2023). Boron Trifluoride Gas | Safety Data Sheet. [Link]

-

ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. [Link]

-

Royal Society of Chemistry. (2025). Diversifying fluoroalkanes: light-driven fluoroalkyl transfer via vinylboronate esters. [Link]

-

Gillis, E. P., & Burke, M. D. (2007). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

-

Liu, W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020818118. [Link]

-

Royal Society of Chemistry. (n.d.). Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K3PO4. [Link]

-

American Chemical Society Publications. (n.d.). Dual Role of Boronic Acid Modification in Enhancing Rheological and Photophysical Properties of Supramolecular Gels. [Link]

-

ResearchGate. (n.d.). (PDF) Alkylboronic Acids as Alkylating Agents: Photoredox-Catalyzed Alkylation Reactions Assisted by K3PO4. [Link]

-

Li, T., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

-

Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5943. [Link]

-

MDPI. (n.d.). Advanced Design Concepts for Shape-Memory Polymers in Biomedical Applications and Soft Robotics. [Link]

-

Wikipedia. (n.d.). Boronic acid. [Link]

-

Boron Molecular. (n.d.). Boronic Acids Building Blocks Library. [Link]

-

Royal Society of Chemistry. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. [Link]

-

Chemical Science Blog. (n.d.). Most Read. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. canbipharm.com [canbipharm.com]

- 8. fishersci.com [fishersci.com]

solubility of (3,3,3-Trifluoropropyl)boronic acid in organic solvents

An In-Depth Technical Guide to the Solubility of (3,3,3-Trifluoropropyl)boronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an organoboron compound of increasing interest in medicinal chemistry and organic synthesis, largely due to the unique electronic properties conferred by the trifluoropropyl group.[1] A comprehensive understanding of its solubility in organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation. This guide provides a detailed examination of the theoretical and practical aspects of the solubility of this compound. It synthesizes foundational principles of boronic acid chemistry with field-proven methodologies for solubility determination, offering a predictive framework and actionable protocols for laboratory applications.

Introduction: The Unique Chemistry of Fluorinated Boronic Acids

Boronic acids, characterized by the R-B(OH)₂ functional group, are versatile intermediates in organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] They are Lewis acids due to the electron-deficient sp²-hybridized boron atom, which possesses a vacant p-orbital.[3] This electronic feature governs much of their reactivity and intermolecular interactions.

The introduction of a trifluoromethyl group, as in this compound, significantly modulates the molecule's properties. The strong electron-withdrawing nature of the CF₃ group can influence the acidity of the boronic acid moiety and impact its intermolecular bonding capabilities, thereby affecting its solubility profile. This guide will delve into the factors that dictate its solubility in common organic solvents.

The Duality of Boronic Acids in Solution: Monomer vs. Boroxine

A critical factor complicating the solubility of boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[4] This equilibrium between the monomeric boronic acid and the boroxine is highly dependent on the solvent, temperature, and the concentration of water.[4]

-

Monomeric Form: Generally more polar and capable of acting as a hydrogen bond donor (via -OH groups) and acceptor.

-

Boroxine Form: A larger, less polar, and more rigid macrocycle.

The prevalence of one form over the other in a given solvent will significantly influence the observed solubility. For instance, in non-polar solvents, the formation of the less polar boroxine may be favored, while in polar, protic solvents that can engage in hydrogen bonding, the monomeric form may be more stabilized.

Caption: Experimental workflow for determining solubility via the dynamic method.

Step-by-Step Methodology

Materials and Equipment:

-

This compound (purity >95%)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating bath with precise temperature control (e.g., oil or water bath)

-

Calibrated digital thermometer (±0.1 °C)

-

Analytical balance (±0.0001 g)

-

Luminance probe or laser light source and detector (optional, for enhanced precision)

Procedure:

-

Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the clean, dry jacketed glass vessel. The total composition should be known with high precision. [5]2. Heating and Stirring: Begin stirring the mixture to ensure it is a uniform slurry. Start heating the vessel using the circulating bath at a slow, controlled rate (e.g., 0.5 °C per minute) to ensure thermal equilibrium is maintained.

-

Observation: Continuously monitor the solution's turbidity. The endpoint is the temperature at which the last solid particles disappear, resulting in a completely clear solution. This is the clearing point temperature (T_clear). [5]Using a focused light source passing through the vessel can aid in observing the disappearance of turbidity with greater accuracy.

-

Data Recording: Record the T_clear. This temperature represents one point on the solubility curve for the specific concentration prepared in step 1.

-

Curve Construction: Repeat the procedure with different, precisely known compositions of solute and solvent to generate a series of data points.

-

Data Analysis: Plot the mole fraction (or g/100g of solvent) of the boronic acid against the clearing temperature to construct the solubility curve. This curve provides the quantitative solubility of the compound in the tested solvent across a range of temperatures.

Applications and Formulation Implications

Understanding the solubility of this compound is critical for:

-

Reaction Optimization: Choosing a suitable solvent that can dissolve reactants at the desired temperature is fundamental for achieving optimal reaction kinetics and yield.

-

Purification: Crystallization is a primary method for purifying solid compounds. Knowledge of solubility in different solvents allows for the selection of an appropriate solvent/anti-solvent system for effective recrystallization. For instance, a solvent of moderate solubility at high temperatures and low solubility at room temperature is ideal. [2]* Drug Formulation: For pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability. [6]While boronic acids can have low aqueous solubility, formulation strategies, such as lyophilization with agents like mannitol, can increase solubility by favoring the formation of more soluble boronate esters over the less soluble boroxine. [6]

Conclusion

While direct, published quantitative solubility data for this compound is scarce, a robust predictive framework can be established based on the fundamental chemistry of boronic acids and data from analogous structures. The equilibrium between the monomeric acid and its trimeric boroxine anhydride is a key determinant of solubility behavior. Ethers and ketones are predicted to be effective solvents, while hydrocarbons are expected to be poor solvents. For precise data, the dynamic method provides a reliable and validated experimental protocol. The principles and methodologies outlined in this guide equip researchers and drug development professionals with the necessary tools to effectively handle and utilize this compound in their work.

References

-

UNT Digital Library. (n.d.). Literature Review of Boric Acid Solubility Data. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid... Retrieved from [Link]

-

ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Retrieved from [Link]

-

MDPI. (n.d.). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

-

SpringerLink. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Boronate Affinity Three-Dimensionally Ordered Macroporous Materials. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

Sources

Unlocking Potency: A Technical Guide to the Electrophilicity of the Boron Atom in Trifluorinated Alkylboronic Acids

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. When appended to alkylboronic acids, trifluoromethyl groups exert a profound influence on the electronic character of the boron center. This guide provides an in-depth analysis of the factors governing the electrophilicity of the boron atom in these specialized compounds. We will dissect the interplay of potent inductive effects and p-π back-bonding, detail the experimental and computational methodologies for quantifying Lewis acidity, and explore the functional consequences of this enhanced electrophilicity in the rational design of next-generation catalysts and therapeutic agents.

Introduction: The Unique Nature of the Boron Center

Boronic acids [R-B(OH)₂] are a remarkable class of compounds, distinguished by the presence of a boron atom with a vacant p-orbital. This inherent electron deficiency confers Lewis acidic character, making boron a potent electrophile capable of accepting a pair of electrons from a Lewis base.[1] This reactivity is central to their utility, from the ubiquitous Suzuki-Miyaura cross-coupling reaction to their growing role as enzyme inhibitors in medicine.[2][3]

The electrophilicity of the boron atom is not static; it is exquisitely sensitive to the electronic nature of its substituents. Attaching electron-withdrawing groups to the organic moiety (R) can dramatically amplify the Lewis acidity of the boron center. Among the most powerful electron-withdrawing functionalities is the trifluoromethyl (CF₃) group, whose unique properties make trifluorinated alkylboronic acids a subject of intense research interest.[4]

The Electronic Tug-of-War: Inductive Effects vs. p-π Back-Bonding

The Lewis acidity of the boron atom in a trifluorinated alkylboronic acid is primarily dictated by a delicate balance between two opposing electronic forces: the powerful inductive effect of the CF₃ group and the resonance effect of p-π back-bonding from the hydroxyl groups.

The Inductive Effect (-I): Amplifying Electron Deficiency

The three highly electronegative fluorine atoms in the CF₃ group exert a potent electron-withdrawing inductive effect. This effect propagates through the sigma bonds of the alkyl chain, pulling electron density away from the boron atom.[4][5][6] This depletion of electron density at the boron center leaves its vacant p-orbital even more electron-poor, significantly increasing its propensity to accept electrons from a Lewis base. This makes the boron atom a stronger electrophile and the molecule a more potent Lewis acid.[4][7]

p-π Back-Bonding: A Compensatory Electron Donation

Despite its electron deficiency, the boron atom is not without internal electron support. The lone pairs of electrons on the adjacent oxygen atoms of the hydroxyl groups can be donated into the vacant p-orbital of the boron atom.[8][9] This interaction, known as p-π back-bonding, creates a partial double bond character between boron and oxygen, which reduces the overall electron deficiency at the boron center and tempers its Lewis acidity.[9][10][11] The strength of this back-bonding is greatest when the overlapping orbitals are of similar size and energy, as is the case with the 2p orbitals of boron and oxygen.[9][11]

// Arrows for effects CF3 -> C [dir=forward, color="#EA4335", label=" -I Effect (Inductive Withdrawal)", fontcolor="#EA4335", penwidth=2.5]; OH1 -> B [dir=forward, color="#34A853", label="p-π Back-Bonding ", fontcolor="#34A853", penwidth=2.5, style=dashed]; OH2 -> B [dir=forward, color="#34A853", penwidth=2.5, style=dashed]; } enddot Caption: Competing electronic forces in trifluorinated alkylboronic acids.

In trifluorinated alkylboronic acids, the strong inductive withdrawal by the CF₃ group enhances the boron's demand for electrons, which may in turn influence the degree of p-π back-bonding. However, the net result is a significant increase in the overall Lewis acidity compared to their non-fluorinated analogues.

Quantifying Electrophilicity: Methodologies and Protocols

Assessing the Lewis acidity of these compounds is crucial for understanding their reactivity and designing applications. Several experimental and computational methods are employed for this purpose.

Experimental Assessment: The Gutmann-Beckett Method

A widely adopted and experimentally convenient technique for quantifying Lewis acidity is the Gutmann-Beckett method.[12][13] This method utilizes a probe molecule, typically triethylphosphine oxide (Et₃PO), and measures the change in the ³¹P NMR chemical shift upon its interaction with the Lewis acid.[12][14]

The lone pair on the oxygen atom of Et₃PO coordinates to the electrophilic boron center. This interaction causes a deshielding of the adjacent phosphorus nucleus, resulting in a downfield shift (δ) in the ³¹P NMR spectrum.[12] The magnitude of this shift is proportional to the strength of the Lewis acid. The Lewis acidity is expressed as an Acceptor Number (AN), calculated using the following formula:

AN = 2.21 × (δₛₐₘₚₗₑ − 41.0) [12]

where δₛₐₘₚₗₑ is the ³¹P chemical shift of Et₃PO in the presence of the boronic acid, and 41.0 ppm is the reference shift of Et₃PO in a non-coordinating solvent like hexane.[12] Higher AN values indicate greater Lewis acidity.[12]

Step-by-Step Experimental Protocol for the Gutmann-Beckett Method:

-

Preparation: In a clean, dry NMR tube, dissolve a precise amount of the trifluorinated alkylboronic acid in a weakly Lewis acidic, deuterated solvent (e.g., CD₂Cl₂, C₆D₆).

-

Probe Addition: Add an equimolar amount of triethylphosphine oxide (Et₃PO) to the solution.

-

Homogenization: Gently agitate the tube to ensure the solution is homogeneous.

-

NMR Acquisition: Acquire a quantitative ³¹P{¹H} NMR spectrum at a constant temperature.

-

Data Analysis: Determine the chemical shift (δ) of the Et₃PO-boronic acid adduct.

-

Calculation: Use the measured chemical shift to calculate the Acceptor Number (AN).

Other Spectroscopic and Computational Approaches

-

¹¹B NMR Spectroscopy: The chemical shift of the boron nucleus itself is sensitive to its coordination environment. Upon binding to a Lewis base, the hybridization of boron changes from sp² to sp³, typically resulting in a significant upfield shift in the ¹¹B NMR spectrum.[15][16] This technique is invaluable for studying binding events and determining the pKa of boronic acids.[15][17]

-

Computational Chemistry: Theoretical calculations provide a powerful tool for predicting Lewis acidity. A common metric is the Fluoride Ion Affinity (FIA) , which is the calculated enthalpy change for the reaction of the Lewis acid with a fluoride ion in the gas phase.[18] A more negative (more exothermic) FIA value corresponds to a stronger Lewis acid. These computational methods are particularly useful for comparing large sets of molecules and avoiding experimental challenges like steric hindrance, which can sometimes affect the Gutmann-Beckett method.[18][19]

| Compound | Substituent Effect | Expected pKₐ [4][7] | Expected Acceptor Number (AN) | Rationale |

| Phenylboronic Acid | Reference (Aryl) | ~8.8 | Moderate | Baseline for comparison. |

| 4-(Trifluoromethyl)phenylboronic Acid | -I, -R (Aryl) | ~7.5 | High | Strong inductive withdrawal by CF₃ increases Lewis acidity.[4][7] |

| n-Propylboronic Acid | +I (Alkyl) | ~10.0 | Low | Electron-donating alkyl group decreases Lewis acidity. |

| 3,3,3-Trifluoropropylboronic Acid | Strong -I (Alkyl) | Significantly < 10.0 | Very High | Potent inductive effect of the CF₃ group drastically increases boron electrophilicity. |

Table 1: Comparative Lewis Acidity of Representative Boronic Acids. Absolute values depend on specific experimental conditions, but relative trends are well-established.

Implications in Drug Discovery and Catalysis

The enhanced electrophilicity of trifluorinated alkylboronic acids is not merely a chemical curiosity; it is a feature that can be strategically exploited in applied sciences.

Designing Potent Enzyme Inhibitors

In drug development, boronic acids are increasingly used as "warheads" that target nucleophilic residues, such as serine or threonine, in the active sites of enzymes.[1][20] The boron atom forms a reversible covalent bond with the hydroxyl group of the amino acid, leading to potent inhibition.

The increased electrophilicity of the boron in trifluorinated derivatives leads to the formation of a stronger, more stable tetrahedral boronate adduct with the target residue.[20] This can translate directly to:

-

Increased Potency: A lower concentration of the drug is required for effective inhibition (lower IC₅₀ or Kᵢ values).

-

Enhanced Binding Affinity: The stronger interaction can lead to longer residence times of the inhibitor in the active site.

The antifungal drug Tavaborole , a benzoxaborole, exemplifies this principle, where the electrophilic boron is crucial for its mechanism of action by trapping tRNA.[20] Introducing trifluoromethyl groups into novel boronic acid-based drug candidates is a rational strategy for optimizing their pharmacodynamic profiles.

Advanced Lewis Acid Catalysis

The catalytic activity of boron compounds is directly related to their Lewis acidity.[21][22] Stronger Lewis acids are more effective at activating substrates in a wide range of organic transformations, including Friedel-Crafts acylations, Diels-Alder reactions, and amidations.[21][23] Arylboronic acids bearing electron-withdrawing groups have already been shown to be highly efficient catalysts for the direct amidation of carboxylic acids and amines.[23] Trifluorinated alkylboronic acids, with their heightened and tunable electrophilicity, represent a promising class of metal-free catalysts for achieving high yields and selectivity under mild reaction conditions.[21]

Conclusion and Future Outlook